5-Amino-4,4-dimethylpent-1-en-3-ol
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Overview
Description
5-Amino-4,4-dimethylpent-1-en-3-ol is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain with two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-dimethylpent-1-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpent-1-en-3-one with ammonia (NH3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Oxo-4,4-dimethylpent-1-en-3-ol.
Reduction: 5-Amino-4,4-dimethylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4,4-dimethylpent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-1-en-3-ol: Lacks the amino group, making it less reactive in certain biological contexts.
5-Amino-4,4-dimethylpentane:
3,3-Dimethylpent-4-en-1-ol: Has a different position of the double bond and hydroxyl group, leading to different chemical properties.
Uniqueness
5-Amino-4,4-dimethylpent-1-en-3-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene chain with two methyl groups
Properties
CAS No. |
117754-51-5 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-amino-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C7H15NO/c1-4-6(9)7(2,3)5-8/h4,6,9H,1,5,8H2,2-3H3 |
InChI Key |
IKEYXGPYBNODHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C=C)O |
Origin of Product |
United States |
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